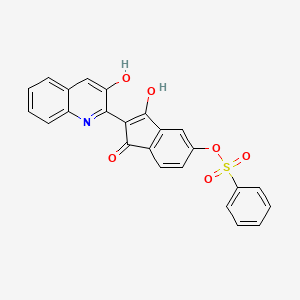
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one is a complex organic compound with a unique structure that combines quinoline and indene moieties
Métodos De Preparación
The synthesis of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and indene intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include phenylsulfonyl chloride, which is used to introduce the phenylsulfonyl group, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar compounds to 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one include:
2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione: Shares the quinoline and indene moieties but lacks the phenylsulfonyl group.
3-Hydroxyquinophthalone: Similar structure but different functional groups.
Disperse Yellow 54: A dye with a similar chromophoric system but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
51419-02-4 |
|---|---|
Fórmula molecular |
C24H15NO6S |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
[3-hydroxy-2-(3-hydroxyquinolin-2-yl)-1-oxoinden-5-yl] benzenesulfonate |
InChI |
InChI=1S/C24H15NO6S/c26-20-12-14-6-4-5-9-19(14)25-22(20)21-23(27)17-11-10-15(13-18(17)24(21)28)31-32(29,30)16-7-2-1-3-8-16/h1-13,26,28H |
Clave InChI |
KLZOMFUVNQCMBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C3O)C4=NC5=CC=CC=C5C=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















